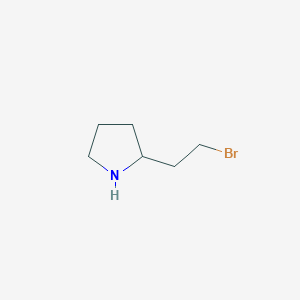

2-(2-Bromoethyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) and Substituted Pyrrolidine Scaffolds in Contemporary Organic Chemistry

The pyrrolidine ring is a highly sought-after scaffold in modern organic and medicinal chemistry. nih.govnih.govresearchgate.net It is a key component in numerous natural products, particularly alkaloids found in plants and microorganisms, as well as in a significant number of FDA-approved drugs. nih.govmappingignorance.org In fact, among the most common five-membered non-aromatic nitrogen heterocycles, pyrrolidine ranks first, appearing in 37 drugs approved by the US Food and Drug Administration. nih.gov The value of this scaffold is also evident in its widespread use as an intermediate in the research and development of new potential drug candidates. nih.govfrontiersin.org

The importance of substituted pyrrolidines extends to their role as chiral auxiliaries, organocatalysts, and ligands for transition metals in asymmetric synthesis. nih.gov The ability to introduce multiple stereocenters allows for the synthesis of a vast number of stereoisomers, which is crucial as different enantiomers of a drug can have vastly different biological effects. nih.govmappingignorance.orgemich.edu

Pseudorotation and Three-Dimensional Conformational Space of Pyrrolidine Ring Systems

Unlike planar aromatic rings, the saturated five-membered pyrrolidine ring is non-planar and exhibits a phenomenon called "pseudorotation". nih.govnih.govresearchgate.netrsc.orgebi.ac.uk This involves a continuous series of out-of-plane puckering motions, allowing the ring to adopt various energetically similar "envelope" and "twist" conformations. rsc.orgnih.govbeilstein-journals.org In an envelope conformation, four atoms are in a plane while the fifth is out of plane. In a twist conformation, two adjacent atoms are on opposite sides of the plane formed by the other three. rsc.org

This conformational flexibility, described by a phase angle (P) and a maximum puckering amplitude (Φmax), allows the pyrrolidine ring to explore a wide three-dimensional space. nih.govnih.govbeilstein-journals.org The specific conformation is influenced by substituents, which can be used to control the puckering of the ring. nih.govacs.orgnih.gov This ability to adopt specific 3D shapes is crucial for how pyrrolidine-containing molecules interact with biological targets. nih.govnih.govresearchgate.net

Contribution of sp³-Hybridization and Chiral Centers to Molecular Complexity and Diversity

The carbon atoms in the pyrrolidine ring are sp³-hybridized, leading to a tetrahedral geometry that provides a three-dimensional structure. nih.govnih.govresearchgate.net This sp³-hybridization is a key factor in creating molecular complexity, which is often associated with successful clinical outcomes for new drugs. nih.gov The non-planar nature of the pyrrolidine ring allows for the creation of up to four stereogenic carbon atoms, which can result in as many as 16 different stereoisomers. nih.gov

This stereochemical diversity is a significant advantage in drug design, as the spatial arrangement of atoms is critical for a molecule's biological activity. nih.govemich.edu Different stereoisomers can have different biological profiles due to how they bind to enantioselective proteins. nih.govnih.govresearchgate.net The ability to control the stereochemistry of substituents on the pyrrolidine ring is therefore a powerful tool for medicinal chemists. nih.gov

The Bromoethyl Moiety as a Versatile Synthetic Handle in Heterocyclic Chemistry

The bromoethyl group is a valuable functional group in organic synthesis, acting as a reactive handle for constructing more complex molecules. solubilityofthings.comresearchgate.net When attached to a heterocyclic ring system, the bromine atom makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. solubilityofthings.comscience-revision.co.uk This reactivity allows for nucleophilic substitution reactions, where the bromine is replaced by other atoms or groups, such as in the formation of alcohols, nitriles, or amines. science-revision.co.uk

This versatility makes compounds containing a bromoethyl group, such as N-(2-bromoethyl)aniline and 1-bromo-4-(1-bromoethyl)benzene, useful intermediates in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. solubilityofthings.combloomtechz.com The bromoethyl group's ability to participate in these reactions opens up pathways for creating diverse molecular structures. bloomtechz.com

Establishing 2-(2-Bromoethyl)pyrrolidine as a Key Intermediate for Complex Molecular Architectures

This compound is a key synthetic intermediate, valued for its role in the creation of biologically active compounds. evitachem.comvulcanchem.com Its structure combines the pyrrolidine scaffold with a reactive bromoethyl side chain, making it a versatile building block in medicinal chemistry. evitachem.com This bifunctional nature allows for the elaboration of the molecule into more complex structures, for instance, through Grignard reactions to form new carbon-carbon bonds. google.com The compound is particularly noted for its use in the synthesis of chiral intermediates for potential therapeutic agents. google.com

Rationale for Brominated Alkyl Chains as Leaving Groups

In nucleophilic substitution reactions, the atom or group that detaches from the substrate is known as the leaving group. science-revision.co.ukwikipedia.org The efficiency of such reactions is highly dependent on the "leaving group ability" of this species. libretexts.org Halogens are often excellent leaving groups, and among them, the reactivity generally increases down the group, with iodide being the best and fluoride (B91410) the worst. libretexts.org

Bromine is a very effective leaving group because the carbon-bromine (C-Br) bond is relatively weak and polar. youtube.com The bromide ion (Br⁻) that is formed upon departure is a weak base and therefore stable, which facilitates the reaction. libretexts.orglibretexts.org The reactivity of alkyl bromides is a balance, being more reactive than alkyl chlorides but generally more stable and easier to handle than the more reactive alkyl iodides. lmu.edumsu.edunumberanalytics.com This makes brominated alkyl chains a popular choice in organic synthesis for reactions requiring a good leaving group. libretexts.org

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Proline |

| Pyrrolidine |

| N-(2-bromoethyl)aniline |

| 1-bromo-4-(1-bromoethyl)benzene |

| tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate |

| (R)-2-(2,5-difluorophenyl)pyrrolidine |

| Hygrine |

| Nicotine |

| Procyclidine |

| Bepridil |

| Piracetam |

| Aniracetam |

| Hydroxyproline |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂BrN |

| Molecular Weight | 178.07 g/mol |

| CAS Number | 3890-99-1 |

| Boiling Point | 75-78 °C at 15 mmHg |

| Density | 1.336 g/cm³ |

| Refractive Index | 1.494 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOWGEWUJIFQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Bromoethyl Pyrrolidine and Its Precursors/derivatives

Stereoselective and Asymmetric Synthesis of 2-Substituted Pyrrolidines Utilizing Related Bromoethyl Precursors

A key strategy for the asymmetric synthesis of 2-substituted pyrrolidines involves the addition of a Grignard reagent, prepared from a bromoethyl precursor, to a chiral imine derivative. This approach allows for the creation of stereogenic centers with a high degree of control.

N-tert-Butanesulfinyl aldimines serve as powerful chiral auxiliaries in the asymmetric synthesis of amines and their derivatives, including pyrrolidines. rsc.orgbeilstein-journals.org The addition of a nucleophile, such as a Grignard reagent, to these chiral sulfinyl imines proceeds with high diastereoselectivity. rsc.orgrsc.org This stereocontrol is attributed to the formation of a rigid, six-membered chair-like transition state, which is chelated through the nitrogen and oxygen atoms of the sulfinyl group with the magnesium of the Grignard reagent. This chelation directs the nucleophilic attack to one face of the imine, thereby establishing a new stereocenter with a predictable configuration. beilstein-journals.org This methodology has proven effective for synthesizing a variety of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org

A notable precursor for these syntheses is 2-(2-bromoethyl)-1,3-dioxane. This compound is used to prepare a Grignard reagent that acts as a key building block. The reaction of this specific Grignard reagent with various N-tert-butanesulfinyl aldimines leads to the formation of sulfinamide products with good diastereoselectivity and in high yields. rsc.orgrsc.org These intermediates are then converted into the final 2-substituted pyrrolidines in a subsequent one-step process that involves the cleavage of both the acetal and sulfinamide protecting groups under acidic conditions, followed by cyclization and reduction. rsc.orgrsc.org

The choice of solvent and reaction conditions can influence the efficiency of the Grignard reagent formation and its subsequent addition to the aldimine. rsc.org

Table 1: Synthesis of 2-Substituted Pyrrolidines via Grignard Reagent Addition to N-tert-Butanesulfinyl Aldimines

| Entry | Aldimine (R¹ group) | Grignard Reagent | Product (R¹ group) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | from 2-(2-bromoethyl)-1,3-dioxane | Phenyl | 85 | 91:9 |

| 2 | Benzyl | from 2-(2-bromoethyl)-1,3-dioxane | Benzyl | 78 | 90:10 |

| 3 | Naphthyl | from 2-(2-bromoethyl)-1,3-dioxane | Naphthyl | 82 | 92:8 |

| 4 | Furyl | from 2-(2-bromoethyl)-1,3-dioxane | Furyl | 75 | 88:12 |

This table presents illustrative data based on typical outcomes for this type of reaction.

Diastereoselective control is a critical aspect of synthesizing complex molecules like substituted pyrrolidines. nih.govorganic-chemistry.org In the context of using N-tert-butanesulfinyl aldimines, the stereochemistry of the final product is dictated by the chirality of the sulfinyl group. acs.org The high levels of diastereoselectivity are achieved because the chiral auxiliary effectively shields one face of the C=N double bond, forcing the incoming nucleophile to attack from the less sterically hindered direction. rsc.orgrsc.org This method is robust, allowing for the preparation of both enantiomers of the target pyrrolidine (B122466) by simply choosing the corresponding (R)- or (S)-enantiomer of the tert-butanesulfinamide starting material. rsc.org The subsequent acid-mediated cyclization proceeds to form the pyrrolidine ring, often with the stereochemical integrity established in the addition step being fully retained. rsc.org

Cyclization Strategies for Pyrrolidine Ring Construction Involving Bromoethyl Intermediates

An alternative to building substituents onto a pre-formed ring is to construct the pyrrolidine ring itself from an acyclic precursor. mdpi.comnih.gov Bromoethyl intermediates are well-suited for these cyclization strategies, which can proceed through either nucleophilic or radical pathways.

Intramolecular nucleophilic addition is a fundamental strategy for forming heterocyclic rings. thieme-connect.comrsc.org In this approach, an acyclic precursor containing both a nucleophilic group (typically an amine) and an electrophilic bromoethyl moiety is used. The reaction is triggered by a base, which deprotonates the nucleophile, or by heat, promoting the attack of the nucleophile onto the carbon atom bearing the bromine atom. This intramolecular SN2 reaction results in the displacement of the bromide ion and the formation of the five-membered pyrrolidine ring. nih.gov This method is a direct and often high-yielding route to the pyrrolidine core.

Radical cyclizations offer a powerful method for ring formation, particularly for constructing five-membered rings. diva-portal.orgresearchgate.net These reactions typically proceed via a 5-exo-trig cyclization, which is kinetically favored. For halogenated olefins, the process can be initiated by generating a radical at a position that allows for subsequent cyclization onto a double bond. nsf.gov For instance, a radical can be formed on the nitrogen of an N-allyl amine derivative. This radical can then add to the tethered alkene, forming a new carbon-centered radical, which can be subsequently quenched to yield the pyrrolidine product. organic-chemistry.org Alternatively, methods involving the addition of a radical to an unsaturated bond can be employed to initiate the cyclization cascade. diva-portal.org These radical-based methods are advantageous as they are often tolerant of various functional groups and can proceed under mild conditions. diva-portal.org

Base-Mediated Cyclizations

The formation of the pyrrolidine ring through intramolecular cyclization of acyclic precursors is a fundamental strategy in heterocyclic chemistry. Base-mediated cyclizations are particularly effective, often proceeding through nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule. One prominent example involves the cyclization of an amino alcohol, where a strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming an alkoxide that subsequently displaces a leaving group to form the heterocyclic ring. mdpi.comnih.gov

Another approach involves the reduction of an azide (B81097) group to a primary amine, which then undergoes spontaneous or base-catalyzed intramolecular cyclization. For instance, an azide can be reduced in the presence of a catalyst like palladium on carbon. The resulting amine can then cyclize, often facilitated by a mild base such as sodium acetate (NaOAc) upon refluxing, to yield the pyrrolidine derivative. mdpi.comnih.gov These methods highlight the versatility of base-mediated strategies in constructing the pyrrolidine core from linear starting materials.

Synthesis of Protected 2-(2-Bromoethyl)pyrrolidine Forms and Analogues

Protecting group chemistry is essential in multi-step syntheses to mask reactive functional groups. For derivatives of this compound, both the pyrrolidine nitrogen and the bromoethyl side chain's functionality can be managed using protected forms and synthetic equivalents (synthons).

The compound 2-(2-bromoethyl)-1,3-dioxane serves as a valuable synthon, or synthetic equivalent, for a γ-bromobutyraldehyde. Its synthesis is well-documented and provides a stable, masked aldehyde that can be carried through various reaction steps before deprotection.

As a synthon, 2-(2-bromoethyl)-1,3-dioxane is used to introduce the 4-oxobutyl group. For example, it can be used to prepare a Grignard reagent, which then reacts with various electrophiles. sigmaaldrich.com It has also been employed in the synthesis of ketone adducts and as an inhibitor of certain enzymes in research contexts. sigmaaldrich.combiosynth.com The dioxane protecting group is stable under many reaction conditions but can be readily removed by acid hydrolysis to reveal the aldehyde functionality when needed.

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center, often requiring protection to prevent unwanted side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for this purpose.

The introduction of a Boc group is typically achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine. This reaction is generally high-yielding and results in a stable carbamate that is resistant to many nucleophiles and bases. The Boc group can be easily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. mdpi.com The synthesis of N-Boc protected pyrrolidines, such as tert-butyl 1-pyrrolidinecarboxylate, is a routine procedure in organic synthesis. chemspider.com

Carboxylic acid esters are also used as N-protecting groups, particularly in the context of amino acid chemistry. For instance, N-protected proline, which is (2S)-pyrrolidine-2-carboxylic acid, is a common starting material in peptide synthesis. cymitquimica.com These protecting groups, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), are introduced using the corresponding chloroformates or other activated reagents.

Microwave-Assisted Synthetic Protocols for Pyrrolidine Functionalization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.govnih.gov This technology is particularly effective for the functionalization of heterocyclic scaffolds like pyrrolidine. The rapid and uniform heating provided by microwave irradiation can significantly enhance the rate of reactions such as N-alkylation. nih.govnih.gov

N-alkylation is a key reaction for modifying the pyrrolidine nitrogen. Microwave assistance has proven highly effective for this transformation. A notable example is the N-alkylation of pyrrolidine-containing molecules with electrophiles like N-(2-bromoethyl)phthalimide. nih.gov This reagent serves as a protected form of 2-bromoethylamine, allowing for the introduction of an aminoethyl side chain.

In a typical microwave-assisted protocol, the pyrrolidine substrate is reacted with N-(2-bromoethyl)phthalimide in a high-boiling polar solvent such as dimethylformamide (DMF), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate. nih.gov The reaction mixture is irradiated in a microwave reactor at a controlled temperature, for instance, 75°C, for a very short duration, often just 5-10 minutes. nih.gov This rapid process can lead to high yields of the N-alkylated product. The phthalimide group can later be removed, typically by hydrazinolysis, to liberate the primary amine.

The table below summarizes findings from a study on the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin, demonstrating the efficiency of this method with various electrophiles. nih.gov

| Entry | Electrophile | Base | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 4-(bromomethyl)benzoate | DIPEA | 5 | 47 (overall) |

| 2 | 1,4-Diiodobutane | DIPEA | 10 | 20 |

| 3 | N-(2-Bromoethyl)phthalimide | DIPEA | 5 | 85 |

| 4 | 2-Bromoethanaminium bromide | K₂CO₃ | 5 | 68 |

Comparative Analysis of Synthetic Efficiencies and Scalability

Base-mediated cyclizations offer a direct method to construct the pyrrolidine ring. mdpi.comnih.gov While potentially atom-economical, these routes can sometimes require harsh conditions or multi-step preparation of the acyclic precursor, which may limit their scalability. Yields can be variable depending on the specific substrate and reaction conditions.

The functionalization of a pre-existing pyrrolidine core is often more modular. N-alkylation, for example, allows for the introduction of a wide variety of substituents. The primary trade-off is often between traditional heating and microwave-assisted methods. Conventional heating for N-alkylation can require long reaction times (e.g., 12-24 hours) and may result in lower yields compared to microwave-assisted protocols, which can be completed in minutes with significantly higher yields. nih.govnih.gov

The table below provides a comparative overview of different synthetic methodologies.

| Methodology | Typical Conditions | Advantages | Disadvantages | Scalability |

|---|---|---|---|---|

| Base-Mediated Cyclization | NaH in DMF; or NaOAc in MeOH (reflux) | Direct ring construction | Requires synthesis of acyclic precursor; yields can be moderate | Moderate |

| Synthon Approach (e.g., Dioxane) | Multi-step: acetal formation, Grignard reaction, etc. | Robust; introduces masked functionality | Increases step count | Good; synthon synthesis is scalable |

| Conventional N-Alkylation | Reflux in solvent for 12-24h | Well-established; simple setup | Long reaction times; often lower yields; potential for side products | Good |

| Microwave-Assisted N-Alkylation | Microwave irradiation (e.g., 75-150°C) for 5-15 min | Extremely fast; high yields; cleaner reactions | Requires specialized microwave equipment | Good, with appropriate flow-chemistry reactors |

Chemical Reactivity and Transformation Pathways of 2 2 Bromoethyl Pyrrolidine

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The primary alkyl bromide of the 2-bromoethyl group is susceptible to nucleophilic attack, providing a straightforward method for chain extension and functionalization. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The formation of new carbon-carbon bonds via the bromoethyl moiety is a key strategy for elaborating the carbon skeleton. This is typically achieved through reactions with strong carbon-based nucleophiles.

Grignard Reactions: Grignard reagents (R-MgX) are powerful nucleophiles that readily react with alkyl halides. wvu.edumasterorganicchemistry.com The reaction with 2-(2-bromoethyl)pyrrolidine would involve the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbon atom bearing the bromine, displacing the bromide ion and forming a new C-C bond. leah4sci.comlibretexts.org It is crucial that the pyrrolidine (B122466) nitrogen is protected (e.g., as a carbamate) before introducing the Grignard reagent, as the acidic N-H proton would otherwise quench the reagent. mnstate.edu

Alkylation Reactions: Carbon-carbon bonds can also be formed through alkylation reactions with other carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds. For instance, in the synthesis of Daclatasvir, a drug used for treating hepatitis C, a key step involves the alkylation of an N-protected proline derivative with a bromoethanone compound, demonstrating a similar nucleophilic substitution pathway. nih.govmdpi.com The reaction of a protected this compound with a stabilized carbanion would proceed via an SN2 mechanism to yield the corresponding C-alkylated product.

| Reaction Type | Nucleophile | Product Type | Key Considerations |

| Grignard Reaction | R-MgX | C-Alkylated Pyrrolidine | The pyrrolidine nitrogen must be protected to prevent acid-base reaction. mnstate.edu |

| Alkylation | Enolates, Organocuprates | C-Alkylated Pyrrolidine | The choice of base and reaction conditions is critical for efficient enolate formation and subsequent alkylation. |

The electrophilic nature of the bromoethyl group facilitates its reaction with a wide array of heteroatom nucleophiles. researchgate.netnih.gov This pathway is fundamental for introducing diverse functional groups into the molecule.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and azide (B81097) ions, can act as nucleophiles to displace the bromide, leading to the formation of a new carbon-nitrogen bond. libretexts.orgrsc.orglibretexts.org This reaction is a standard method for synthesizing more complex diamine or polyamine structures. The reaction of this compound with a primary amine, for example, would yield an N-substituted derivative, extending the side chain. libretexts.org

Oxygen Nucleophiles: Alkoxides and phenoxides can react with the bromoethyl group to form ethers. This reaction typically proceeds under basic conditions to deprotonate the corresponding alcohol or phenol, generating the required nucleophile.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react readily with alkyl halides to form thioethers (sulfides). The reaction of this compound with a thiol in the presence of a base would efficiently yield the corresponding sulfide (B99878) derivative.

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a variety of molecular scaffolds. nih.gov

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Nitrogen | R-NH₂ (Primary Amine) | Secondary Amine |

| Oxygen | R-O⁻ (Alkoxide) | Ether |

| Sulfur | R-S⁻ (Thiolate) | Thioether (Sulfide) |

Reactions at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center and can undergo a variety of reactions, including alkylation, acylation, and sulfonylation. These transformations are essential for modifying the properties of the pyrrolidine core and for constructing precursors to more complex molecules.

N-Alkylation: The nitrogen atom can be alkylated by reacting it with alkyl halides. For example, reaction with methyl iodide in the presence of a base like potassium carbonate can yield 2-(2-bromoethyl)-1-methylpyrrolidine. nih.govnih.gov This conversion of the secondary amine to a tertiary amine alters its basicity and nucleophilicity.

N-Acylation: N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. umich.edu This reaction is often used to install a protecting group on the nitrogen or to introduce a specific functional moiety. The resulting amides are generally less basic and nucleophilic than the parent amine.

Amide Formation: Amides can be synthesized by coupling the pyrrolidine with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.govajchem-a.com This is a common transformation in medicinal chemistry for creating peptide-like linkages or other amide-containing structures. organic-chemistry.org

Sulfonamide Formation: The reaction of the pyrrolidine nitrogen with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. organic-chemistry.orgresearchgate.net Sulfonamides are a key functional group in many pharmaceutical compounds. nih.gov Pyrrolidine- and piperidine-based sulfonamides have been designed and synthesized as potential anti-diabetic agents. nih.gov

| Reaction | Reagent | Functional Group Formed |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| N-Acylation | Acid Chloride (e.g., CH₃COCl) | Amide |

| Amide Coupling | Carboxylic Acid + Coupling Agent | Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide |

Derivatives of this compound are valuable precursors for the synthesis of polydentate ligands for metal complexation. By functionalizing both the bromoethyl side chain and the pyrrolidine nitrogen with donor groups (containing N, P, O, or S atoms), ligands with specific coordination geometries and electronic properties can be designed. researchgate.net

For example, the nitrogen atom of the pyrrolidine ring, along with another donor atom introduced at the side chain, can form a chelate ring with a metal center. These complexes have applications in catalysis and materials science. researchgate.net The synthesis of ligands often involves initial modification of the this compound scaffold, followed by reaction with a metal salt, such as those of copper(II), nickel(II), cobalt(II), or manganese(II), to form the final metal complex. researchgate.netnih.gov The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal and the ligand structure. researchgate.netresearchgate.net

Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The structure of this compound, featuring a nucleophilic nitrogen atom and an electrophilic primary alkyl bromide separated by a flexible four-atom chain, is ideally suited for intramolecular cyclization. This process is a powerful strategy for the construction of fused bicyclic systems, which form the core of numerous biologically active alkaloids.

Formation of Pyrrolizidine (B1209537) and Indolizidine Alkaloid Skeletons

The intramolecular nucleophilic substitution of the bromide by the pyrrolidine nitrogen in this compound is a direct and efficient method for constructing the pyrrolizidine core, a 1-azabicyclo[3.3.0]octane system. This bicyclic structure is the foundational skeleton of pyrrolizidine alkaloids, a large class of natural products. core.ac.uknih.gov The reaction typically proceeds by treating the corresponding hydrobromide salt with a base to free the secondary amine, which then readily displaces the bromide to form the fused five-membered ring.

This fundamental transformation is a key step in the synthesis of various pyrrolizidine and indolizidine alkaloids. nih.gov For example, synthetic strategies toward the pyrrolizidine alkaloid alexine (B40350) have involved the cyclization of functionalized pyrrolidine precursors. nih.gov In these syntheses, a pyrrolidine ring bearing a side chain at the C-2 position with a terminal leaving group (such as a mesylate or tosylate, which are analogous to a bromide) is cyclized to form the core structure. nih.govkib.ac.cn

Similarly, the indolizidine skeleton (1-azabicyclo[4.3.0]nonane) can be accessed from pyrrolidine-based precursors, although it requires a longer side chain than the one present in this compound. However, the principles of using intramolecular cyclization of pyrrolidine derivatives are central to many synthetic approaches toward these alkaloids as well. utas.edu.au

| Starting Moiety | Reaction Type | Resulting Skeleton | Alkaloid Class |

|---|---|---|---|

| 2-(2-Haloethyl)pyrrolidine | Intramolecular Nucleophilic Substitution | Pyrrolizidine | Pyrrolizidine Alkaloids core.ac.uk |

| Functionalized 2-Alkylpyrrolidine | Intramolecular Cyclization | Indolizidine | Indolizidine Alkaloids nih.govutas.edu.au |

Ring Expansion and Contraction Methodologies

Beyond the formation of fused rings, the pyrrolidine ring system can be chemically altered through ring expansion and contraction reactions. These skeletal rearrangements provide access to different heterocyclic structures.

Ring Expansion: Ring expansion of pyrrolidine derivatives can be achieved through various rearrangement pathways. A notable example is the rearrangement of N-isopropyl-2-chloromethyl pyrrolidine into a 3-chloro piperidine (B6355638). This reaction highlights a method where a 2-substituted pyrrolidine can be converted into a six-membered piperidine ring. Analogous transformations could potentially be applied to derivatives of this compound, likely after modification of the side chain, to yield substituted azepane rings. Tandem synthesis approaches using multimetallic catalysis have also been developed to create 2-carbonylmethyl piperidine derivatives from precursors that could be related to functionalized pyrrolidines. researchgate.net

Ring Contraction: Ring contraction methodologies offer pathways to synthetically valuable smaller ring systems from more readily available larger rings. osaka-u.ac.jpresearchgate.netsemanticscholar.orgnih.govnih.gov While not a direct reaction of this compound itself, general methods for pyrrolidine ring contraction are scientifically relevant. For instance, polysubstituted pyrrolidine derivatives can be stereoselectively converted into functionalized cyclobutanes. nih.govnih.gov Another prominent strategy involves the photo-promoted ring contraction of pyridines using silylborane to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further functionalization. osaka-u.ac.jpresearchgate.netsemanticscholar.orgnih.govnih.gov These methods underscore the chemical versatility of the pyrrolidine scaffold, allowing for its transformation into different cyclic frameworks.

Derivatization and Functionalization of the Pyrrolidine Ring System

The chemical utility of this compound is significantly enhanced by the potential for derivatization and functionalization at multiple sites: the pyrrolidine nitrogen, the carbon atoms of the ring (C-2 and C-3), and the bromoethyl side chain.

Substitution at C-2 and C-3 of the Pyrrolidine Ring

Direct functionalization of the C-H bonds of the pyrrolidine ring is a modern strategy for introducing molecular complexity. researchgate.net

Substitution at C-2: The C-2 position is considered activated due to the adjacent nitrogen atom. acs.org For N-Boc protected pyrrolidines, enantioselective α-lithiation followed by reaction with electrophiles, or Negishi cross-coupling, can achieve C-2 functionalization. acs.org Palladium-catalyzed α-arylation of N-Boc-pyrrolidine is also an effective method for introducing aryl groups at this position. organic-chemistry.org While this compound is already substituted at C-2, these methods could be applied to its parent pyrrolidine structure before the introduction of the bromoethyl group or to derivatives where further complexity at C-2 is desired.

Substitution at C-3: The functionalization of the unactivated C-3 position is more challenging but has been achieved using directing group strategies. acs.org Palladium-catalyzed C(sp3)–H arylation at the C-3 position of proline derivatives has been accomplished using aminoquinoline directing groups attached to the C-2 carboxylate. acs.org This approach leads to cis-2,3-disubstituted pyrrolidines. Similarly, directing groups at the C-3 position can facilitate C-H arylation at the C-4 position. acs.org These advanced methods provide pathways to create highly substituted pyrrolidine fragments for applications in medicinal chemistry. acs.org

| Position | Methodology | Key Features | Typical Reagents |

|---|---|---|---|

| C-2 | α-Lithiation/Electrophilic Trap | Requires N-protection (e.g., Boc); Enantioselective. acs.org | s-BuLi, (-)-Sparteine, Electrophile |

| C-2 | Palladium-Catalyzed α-Arylation | Requires N-protection (e.g., Boc). organic-chemistry.org | Aryl Halide, Pd Catalyst, Ligand, Base |

| C-3 | Directed C-H Arylation | Requires a directing group at C-2; Stereoselective. acs.org | Aryl Iodide, Pd Catalyst, Aminoquinoline directing group |

Introduction of Diverse Chemical Functionalities

The functional groups present in this compound—the secondary amine and the alkyl bromide—are gateways to a vast array of chemical derivatives.

Functionalization of the Pyrrolidine Nitrogen: The secondary amine is a versatile handle for introducing a wide range of substituents. chemicalbook.com It can undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides or anhydrides to form tertiary amines and amides, respectively. chemicalbook.comyoutube.com These reactions are fundamental for modifying the steric and electronic properties of the molecule. For example, derivatives of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) are synthesized by reacting the primary amine with various aryl sulfonyl chlorides and other electrophiles. researchgate.net

Functionalization of the Bromoethyl Side Chain: The primary bromide in the side chain is an excellent electrophile for nucleophilic substitution reactions. youtube.com It can be displaced by a wide variety of nucleophiles (e.g., cyanide, azide, alkoxides, thiolates) to introduce diverse functionalities at the terminus of the ethyl chain. This allows for the synthesis of nitriles, azides, ethers, thioethers, and other derivatives, significantly expanding the chemical space accessible from this starting material. Furthermore, the side chain can be modified to include hydrophilic groups, as demonstrated in the synthesis of 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls with carboxyethyl side chains. nih.gov

These derivatization strategies, combined with the cyclization and ring modification reactions, make this compound a valuable and versatile building block in synthetic organic chemistry for creating complex nitrogen-containing molecules. nih.govmdpi.com

Applications of 2 2 Bromoethyl Pyrrolidine in Advanced Chemical Research

Role as a Chiral Building Block in Enantioselective Synthesis

Enantioselective synthesis, the ability to produce a single enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry, as the different stereoisomers of a drug can have vastly different biological activities. nih.gov The pyrrolidine (B122466) scaffold is a common feature in many chiral drugs, and numerous synthetic methods have been developed to access enantiomerically pure pyrrolidine derivatives. mdpi.comnih.govorganic-chemistry.org Chiral 2-(2-bromoethyl)pyrrolidine, available in either (R) or (S) form, serves as a valuable starting material or "chiral building block" for these endeavors.

Accessing Enantiomerically Pure Pyrrolidine Derivatives

The synthesis of enantiopure substituted pyrrolidines is a significant goal in organic chemistry. researchgate.net Starting with an enantiomerically pure form of this compound allows chemists to transfer that inherent chirality into new, more complex molecules. The bromoethyl group acts as a reactive electrophile, enabling a wide range of substitution reactions at the terminus of the side chain. Nucleophiles can displace the bromide ion to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of enantiomerically pure pyrrolidine derivatives. This strategy is fundamental for building collections of chiral compounds for biological screening. nih.govorganic-chemistry.org

Asymmetric Construction of Carbon Frameworks

The formation of carbon-carbon bonds in a stereocontrolled manner is a central challenge in organic synthesis. libretexts.org When chiral this compound is used, the reaction of its bromoethyl side chain with a carbon-based nucleophile represents an act of asymmetric construction. nih.gov This process extends the carbon framework of the molecule while maintaining the stereochemical integrity of the original pyrrolidine ring. This method is crucial for synthesizing complex target molecules where the precise three-dimensional arrangement of atoms is critical for function. The ability to build out from a known chiral center allows for the predictable and controlled assembly of larger, stereochemically rich structures. elsevierpure.com

Contribution to Complex Molecular Architecture Construction

Beyond its role in fundamental asymmetric synthesis, this compound is a key component in the assembly of intricate molecular architectures designed for specific biological functions. Its dual features—a conformationally influential ring and a reactive side chain—make it an ideal linker or peripheral group in the construction of novel therapeutic agents.

Synthesis of Natural Product Analogs and Bioactive Scaffolds

Natural products are a rich source of inspiration for drug discovery, but their complex structures often pose challenges for large-scale synthesis. nih.govrsc.org A common strategy is to synthesize simplified or modified analogs that retain the biological activity but are more accessible synthetically. Research into novel antagonists for the histamine H3 receptor (H3R), a target for treating cognitive and sleep disorders, provides a clear example. In the development of unnatural analogs of the marine bromopyrrole alkaloid dispyrin, a library of compounds was synthesized to improve potency. Structure-activity relationship (SAR) studies revealed that attaching an ethyl pyrrolidine side chain to a bromotyramine core resulted in a significant increase in antagonistic activity.

The synthesis involved the alkylation of a phenol with chloro- or bromoethyl pyrrolidine to form an ether linkage. The most potent compound from an initial library featured a 4-bromo-thiophene group and an ethyl pyrrolidine side chain, demonstrating a 13-fold improvement in activity over the parent natural product. This highlights the role of the this compound fragment in elaborating a core scaffold to produce potent, bioactive molecules.

| Core Scaffold | R¹ Group | R² Side Chain | Relative Potency |

|---|---|---|---|

| Bromotyramine | Thiophene | Ethyl Morpholine | Weak |

| Bromotyramine | 4-Bromo-thiophene | Ethyl Pyrrolidine | High (13-fold > Dispyrin) |

| Bromotyramine | Various Thiophenes | Ethyl Pyrrolidine | Generally Potent |

Precursor for Advanced Heterocyclic Systems (e.g., Indoles, Purines)

The reactive nature of this compound makes it a suitable precursor for attaching the pyrrolidine motif to other advanced heterocyclic systems, which are themselves prevalent in medicinal chemistry. mdpi.comthepharmajournal.com For instance, the synthesis of novel purine derivatives often involves the alkylation of the purine core at one of its nitrogen atoms. nih.govrsc.org The this compound can act as the alkylating agent in a nucleophilic substitution reaction, where a nitrogen atom on a purine ring displaces the bromide. This reaction directly links the bioactive pyrrolidine scaffold to the purine system, creating hybrid molecules that could exhibit novel or dual pharmacological activities. This modular approach is a powerful tool for generating chemical diversity in drug discovery programs. nih.govmdpi.com Similarly, the pyrrolidine moiety can be incorporated into indole-based structures, another "privileged" scaffold in drug design. iajps.comnih.gov

Scaffold Hopping and Conformational Restriction Strategies in Ligand Design

In modern drug design, two key strategies for discovering novel drug candidates are scaffold hopping and conformational restriction.

Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a chemically different one while retaining the original biological activity. dundee.ac.uk This is often done to improve properties like potency, selectivity, or metabolic stability, or to generate novel, patentable chemical matter. The pyrrolidine ring, attached via its ethyl side chain, can serve as a new fragment to replace a different ring system or an acyclic portion of an existing ligand. Its three-dimensional, sp³-rich character offers a distinct alternative to flat, aromatic scaffolds, potentially leading to improved pharmacological profiles. researchgate.net

Design and Synthesis of Chemically Diverse Libraries

The generation of chemically diverse libraries is a cornerstone of modern drug discovery and chemical biology, enabling the exploration of vast chemical space to identify novel bioactive molecules. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in natural products and synthetic drugs. acs.orgnih.govresearchgate.net The compound this compound represents a versatile bifunctional building block, strategically designed for the creation of diverse molecular libraries through various synthetic approaches. Its structure, featuring a reactive alkyl bromide and a nucleophilic secondary amine (upon deprotection of the nitrogen, if initially protected), allows for sequential or orthogonal derivatization, leading to a multitude of structurally distinct compounds from a single starting scaffold.

Strategies for Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry, coupled with high-throughput synthesis (HTS), provides a powerful platform for the rapid generation of large numbers of compounds. strath.ac.ukyoutube.com The utility of this compound in this context lies in its ability to participate in a variety of chemical transformations at its two distinct reactive sites. This bifunctionality is a key feature for building block selection in the design of combinatorial libraries. nih.govnih.govsciforum.net

Split-and-Pool Synthesis:

One of the most effective strategies in combinatorial chemistry is the split-and-pool (or split-mix) synthesis approach. wikipedia.orgijpsonline.commdpi.com This method allows for the exponential generation of a large number of unique compounds. The application of this compound in a split-and-pool strategy can be envisioned as follows, assuming the pyrrolidine nitrogen is initially protected (e.g., with a Boc group) to ensure selective reaction at the bromoethyl moiety first:

First Diversification Point (Bromoethyl Group): A solid support resin is functionalized with a diverse set of nucleophiles (e.g., phenols, thiols, amines, carboxylates). The resin is then treated with this compound, leading to the covalent attachment of the pyrrolidine scaffold via nucleophilic substitution of the bromide.

Pooling and Splitting: All resin beads are pooled, mixed thoroughly to ensure homogenization, and then split into multiple portions.

Deprotection and Second Diversification (Pyrrolidine Nitrogen): The protecting group on the pyrrolidine nitrogen is removed. Each portion of the resin is then reacted with a different set of building blocks, such as activated carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones under reductive amination conditions (to form tertiary amines).

This two-step diversification strategy, illustrated in the table below, can generate a vast library of compounds with variations at both the side chain derived from the bromoethyl group and the substituent on the pyrrolidine nitrogen.

Parallel Synthesis:

For the creation of smaller, more focused libraries, parallel synthesis is often employed. nih.gov In this approach, individual compounds are synthesized in separate reaction vessels, typically in a multi-well plate format (e.g., 96-well or 384-well plates). This method simplifies the tracking and characterization of individual products. This compound is an ideal building block for parallel synthesis due to its dual reactivity.

An array of reactions can be set up where one axis of the plate corresponds to a set of nucleophiles that react with the bromoethyl group, and the other axis corresponds to a set of electrophiles or other reagents that functionalize the pyrrolidine nitrogen. This matrix-style approach allows for the systematic exploration of structure-activity relationships (SAR).

High-Throughput Experimentation (HTE):

High-throughput experimentation (HTE) utilizes automation and miniaturization to rapidly screen and optimize reaction conditions. chemrxiv.orgchemrxiv.org For library synthesis using this compound, HTE can be employed to quickly identify the optimal conditions (e.g., solvents, bases, catalysts, temperature) for the two key reaction types: nucleophilic substitution at the primary bromide and acylation or alkylation of the secondary amine. This ensures high yields and purity across the entire library, which is crucial for the reliability of subsequent biological screening.

The table below illustrates the diversification potential of this compound in a combinatorial synthesis workflow.

| Step 1: Reaction at Bromoethyl Group (R1) | Step 2: Reaction at Pyrrolidine Nitrogen (R2) | Resulting Compound Structure |

| Nucleophilic substitution with Phenol A | Acylation with Carboxylic Acid X | Pyrrolidine-CH2-CH2-O-Aryl-A, N-CO-R-X |

| Nucleophilic substitution with Thiol B | Sulfonylation with Sulfonyl Chloride Y | Pyrrolidine-CH2-CH2-S-Alkyl-B, N-SO2-R-Y |

| Nucleophilic substitution with Amine C | Reductive amination with Aldehyde Z | Pyrrolidine-CH2-CH2-NH-R-C, N-CH2-R-Z |

Table 1: Illustrative Combinatorial Synthesis Strategy using this compound

The versatility of this compound as a building block, combined with established strategies like split-and-pool synthesis and parallel synthesis, enables the efficient construction of large and chemically diverse pyrrolidine-based libraries. nih.govresearchgate.net These libraries are valuable resources for identifying novel hit compounds in drug discovery programs. The amenability of the key reactions to high-throughput optimization further enhances the efficiency of this process.

Spectroscopic Characterization and Computational Investigations of 2 2 Bromoethyl Pyrrolidine and Its Derivatives

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Modern spectroscopic techniques offer powerful tools for the unambiguous determination of molecular structure and the study of dynamic processes. For a molecule like 2-(2-Bromoethyl)pyrrolidine, a combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and UV-visible spectroscopy provides a complete picture of its chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Beyond Basic Identification)

While one-dimensional ¹H and ¹³C NMR are standard for initial identification, advanced 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives. ipb.pt For this compound, techniques such as COSY, HSQC, and HMBC are employed to map out the precise connectivity of the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. It would clearly show correlations between the proton at the C2 position of the pyrrolidine (B122466) ring and the adjacent protons on the ethyl chain (H-1') and the ring (H-3). Similarly, couplings between all adjacent protons within the pyrrolidine ring (H-2 to H-3, H-3 to H-4, H-4 to H-5) and within the ethyl chain (H-1' to H-2') would be evident.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon to which it is directly attached. It allows for the definitive assignment of each carbon resonance based on the already-established proton assignments.

The Nuclear Overhauser Effect (NOE), studied via NOESY or ROESY experiments, provides information about through-space proximity of protons, which is vital for determining the preferred conformation of the flexible ethyl side chain relative to the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Key 2D Correlations |

| H-2 | ¹H | ~2.8 - 3.0 | m | COSY: H-3, H-1'; HMBC: C-3, C-5, C-1' |

| H-3α, H-3β | ¹H | ~1.7 - 1.9 | m | COSY: H-2, H-4 |

| H-4α, H-4β | ¹H | ~1.5 - 1.7 | m | COSY: H-3, H-5 |

| H-5α, H-5β | ¹H | ~2.9 - 3.1 | m | COSY: H-4; HMBC: C-2, C-4 |

| H-1'α, H-1'β | ¹H | ~2.0 - 2.2 | m | COSY: H-2, H-2'; HMBC: C-2, C-2' |

| H-2'α, H-2'β | ¹H | ~3.4 - 3.6 | t | COSY: H-1' |

| C-2 | ¹³C | ~60 - 62 | - | HSQC: H-2; HMBC: H-3, H-5, H-1' |

| C-3 | ¹³C | ~28 - 30 | - | HSQC: H-3 |

| C-4 | ¹³C | ~22 - 24 | - | HSQC: H-4 |

| C-5 | ¹³C | ~54 - 56 | - | HSQC: H-5 |

| C-1' | ¹³C | ~35 - 37 | - | HSQC: H-1' |

| C-2' | ¹³C | ~32 - 34 | - | HSQC: H-2' |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis

Vibrational spectroscopy is highly sensitive to the geometry and bonding environment of a molecule, making it an excellent tool for conformational analysis. nih.gov The pyrrolidine ring is not planar and can exist in various puckered conformations (envelope or twist forms). nih.gov The orientation of the bromoethyl substituent can also vary due to rotation around the C-C and C-N bonds. Each stable conformer possesses a unique set of vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be dominated by absorptions corresponding to C-H stretching (2850-3000 cm⁻¹), C-H bending (1350-1470 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹). The C-Br stretching vibration is expected in the far-infrared region (500-600 cm⁻¹). Subtle shifts in the positions and intensities of the C-H bending and ring deformation modes can be correlated with specific ring puckering and side-chain orientations.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | -CH₂- (ring & chain) | 2850 - 2980 | Strong | Medium |

| C-H Bend/Scissor | -CH₂- | 1440 - 1470 | Medium | Medium |

| C-N Stretch | Aliphatic Amine | 1100 - 1250 | Medium-Strong | Weak |

| C-C Stretch | Ring & Chain | 800 - 1100 | Medium-Weak | Strong |

| C-Br Stretch | Bromoalkane | 515 - 600 | Strong | Strong |

| Ring Puckering | Pyrrolidine | < 400 | Medium | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the structural components of a molecule through its fragmentation pattern. For this compound, electron ionization (EI) would induce characteristic fragmentation pathways.

A key feature in the mass spectrum would be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). The primary fragmentation pathways are predictable based on the functional groups present:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom (the C2-C1' bond) would result in the loss of a bromoethyl radical (•CH₂CH₂Br) to yield a highly stable, resonance-stabilized iminium cation at m/z 84. This is often the base peak in the spectrum of N-substituted pyrrolidines.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z 98 ([M-Br]⁺). This fragment would not exhibit the bromine isotopic pattern.

Ring Fragmentation: The pyrrolidine ring itself can fragment, typically through the loss of ethylene (C₂H₄), leading to smaller fragment ions.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Ion Structure | Fragmentation Pathway | Notes |

| 177 / 179 | [C₆H₁₂NBr]⁺ | Molecular Ion ([M]⁺) | 1:1 intensity ratio due to ⁷⁹Br/⁸¹Br |

| 98 | [C₆H₁₂N]⁺ | Loss of •Br radical | Single peak |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage (loss of •CH₂CH₂Br) | Often the base peak |

| 70 | [C₄H₈N]⁺ | Ring fragmentation | - |

| 56 | [C₃H₆N]⁺ | Further ring fragmentation | - |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The utility of this technique depends on the presence of chromophores—typically unsaturated systems like double bonds or aromatic rings—in the molecule.

This compound is a saturated aliphatic amine and alkyl halide. It lacks any π-conjugated systems. The possible electronic transitions are high-energy σ → σ* and n → σ* transitions (involving the non-bonding electrons on the nitrogen and bromine atoms). msu.edu These transitions correspond to absorption in the far-UV region, at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. libretexts.org Therefore, this compound itself is expected to be transparent in the 200-800 nm range. The technique would become relevant for analyzing derivatives of this compound that have been intentionally modified to include a chromophore.

Theoretical and Computational Chemistry Studies

Computational chemistry provides profound insights into molecular properties that can be difficult or impossible to measure experimentally. Theoretical models allow for the prediction of structure, stability, and reactivity, serving as a powerful complement to spectroscopic data. emich.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijcce.ac.ir By applying functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a wide range of properties for this compound can be accurately calculated. tandfonline.com

Conformational Analysis: DFT can be used to perform a systematic search for all possible stable conformers of the molecule. By optimizing the geometry of each conformer, their relative energies can be determined, allowing for the prediction of the most stable (lowest energy) structure and the relative populations of different conformers at a given temperature.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) provides a measure of the molecule's kinetic stability and its ability to undergo electronic excitation. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show a negative potential around the nitrogen atom due to its lone pair, highlighting it as a nucleophilic center.

Prediction of Spectroscopic Data: DFT calculations can predict vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. ijcce.ac.irresearchgate.net Comparing these calculated values with experimental data is a crucial method for validating the computed structure and assigning spectral features with high confidence.

Table 4: Properties of this compound Obtainable from DFT Calculations

| Property | Description | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles of the lowest energy conformer. | Provides the most stable 3D structure. |

| Relative Energies | Energy differences between various stable conformers. | Predicts the equilibrium population of conformers. |

| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. | Indicates nucleophilicity, electrophilicity, and kinetic stability. |

| HOMO-LUMO Gap | Energy difference (ΔE) between HOMO and LUMO. | Relates to chemical reactivity and electronic transition energy. |

| MEP Map | Visualization of electrostatic potential on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

| Calculated Spectra | Predicted IR, Raman, and NMR spectra. | Aids in the assignment and interpretation of experimental data. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a localized, Lewis-like description of the electronic wavefunction, which aids in understanding charge transfer and hyperconjugative interactions within a molecule.

For this compound, NBO analysis would reveal the nature of the bonding and lone pair orbitals. The analysis provides insights into the hybridization of atomic orbitals contributing to each bond and the polarization of these bonds. For instance, the C-N and C-Br bonds in this compound are expected to be significantly polarized due to the difference in electronegativity between the constituent atoms. NBO analysis quantifies this by calculating the natural atomic charges on each atom.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. In this compound, significant interactions would be expected between the lone pair of the nitrogen atom (nN) and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. Similarly, the lone pairs on the bromine atom (nBr) would likely interact with neighboring antibonding orbitals.

The following table illustrates the type of data that would be generated from an NBO analysis of this compound. The values are hypothetical and serve to demonstrate the output of such an analysis.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ*(C-C) | 3.5 |

| n(N) | σ*(C-H) | 2.1 |

| n(Br) | σ*(C-C) | 1.8 |

| σ(C-H) | σ*(C-N) | 0.9 |

HOMO-LUMO Energy Gap Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. wikipedia.org Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of the HOMO and LUMO and thus determine the energy gap. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen and bromine atoms due to the presence of lone pairs of electrons, which are higher in energy than the bonding orbitals. The LUMO is likely to be distributed over the antibonding σ* orbitals, particularly the C-Br bond, as it is a relatively weak and polarizable bond.

Below is a table presenting hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, based on typical values for similar organic molecules.

Table 2: Hypothetical HOMO-LUMO Energy Data for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 8.7 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time, offering insights into the conformational landscape and flexibility of the molecule.

The pyrrolidine ring in this compound is not planar and can adopt various puckered conformations, typically described as envelope and twist forms. nih.gov The position of the 2-(2-bromoethyl) substituent will influence the preferred conformation of the pyrrolidine ring. Computational studies on substituted prolines have shown that substituents can strongly favor specific ring puckering. nih.gov For this compound, the bulky and electronegative bromoethyl group will likely adopt a pseudo-equatorial position to minimize steric hindrance.

Molecular dynamics simulations can be employed to explore the conformational space of this compound more extensively. mdpi.com By simulating the molecule's motion over a period of time, MD can reveal the transitions between different conformations and the probability of finding the molecule in a particular state. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

The flexibility of the bromoethyl side chain is another important aspect that can be investigated through these methods. Rotation around the C-C single bonds in the side chain will lead to different conformers with varying energies. The relative populations of these conformers can be estimated based on their calculated free energies.

The following table provides a hypothetical summary of the relative energies of different conformers of this compound that could be obtained from a computational conformational analysis.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Pyrrolidine Ring Pucker | Bromoethyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (Cs) | Anti | 0.0 |

| 2 | Twist (C2) | Anti | 0.5 |

| 3 | Envelope (Cs) | Gauche | 1.2 |

Transition State Modeling and Reaction Mechanism Prediction

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. mit.edu The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, a key reaction of interest is intramolecular cyclization to form a bicyclic aziridinium ion. This type of reaction is common for molecules containing a nucleophile (the nitrogen atom) and a leaving group (the bromine atom) separated by a suitable linker. The reaction would proceed via an SN2 mechanism where the nitrogen lone pair attacks the carbon atom bearing the bromine, displacing the bromide ion.

Transition state modeling for this cyclization reaction would involve locating the geometry of the transition state and calculating its energy. The transition state would feature a partially formed N-C bond and a partially broken C-Br bond. The geometry of the pyrrolidine ring would also be distorted in the transition state. Computational studies on similar cyclization reactions have provided detailed insights into the structures and energies of the transition states involved. rsc.org

The table below presents hypothetical activation energies for a possible reaction of this compound, as would be determined from transition state modeling.

Table 4: Hypothetical Activation Energies for a Reaction of this compound

| Reaction | Activation Energy (kcal/mol) |

|---|---|

| Intramolecular Cyclization (SN2) | 18.5 |

Future Research Directions and Unexplored Avenues for 2 2 Bromoethyl Pyrrolidine

Development of Novel Catalytic Systems for its Derivatization

The derivatization of 2-(2-bromoethyl)pyrrolidine is pivotal for creating diverse molecular architectures. Future research should focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of its transformations. Current synthetic methods often rely on stoichiometric reagents and classical substitution reactions. The advent of modern catalysis offers significant opportunities for improvement.

Transition-metal catalysis, in particular, presents a fertile ground for exploration. For instance, copper-catalyzed methods, which have proven effective for intramolecular C–H amination in the synthesis of pyrrolidines, could be adapted for intermolecular reactions involving this compound. nih.gov Similarly, palladium-catalyzed cross-coupling reactions could be developed to functionalize the pyrrolidine (B122466) ring at positions other than the nitrogen, a notoriously challenging transformation. Research into catalytic asymmetric strategies is also crucial for producing enantioenriched pyrrolidine derivatives, which are often required for pharmaceutical applications. rsc.org

Key research objectives in this area include:

Regioselective Functionalization: Developing catalysts that can selectively promote reactions at the nitrogen atom, the α-carbon of the ethyl chain, or the pyrrolidine ring.

Stereoselective Synthesis: Designing chiral catalytic systems for the enantioselective synthesis and derivatization of chiral this compound.

C-H Activation: Exploring catalytic C-H activation/functionalization of the pyrrolidine ring to introduce new substituents without pre-functionalization.

| Catalytic System | Target Reaction | Potential Advantages |

| Palladium/Chiral Ligand | Asymmetric α-Arylation | Direct formation of chiral C-C bonds adjacent to the nitrogen. |

| Copper/Photoredox | C-H Amination of Ring | Introduction of nitrogen-based functional groups on the pyrrolidine ring under mild conditions. |

| Nickel/Lewis Acid | Cross-coupling at Bromide | High functional group tolerance and use of a more earth-abundant metal compared to palladium. |

| Rhodium/Dirhodium | Carbene/Nitrene Insertion | Access to complex polycyclic structures through C-H insertion reactions on the pyrrolidine ring. |

Exploration of Alternative Protecting Group Strategies

The secondary amine of this compound often requires protection during multi-step synthetic sequences to prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable to the desired reaction conditions but easily removable without affecting other functional groups. While standard protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used, there is a need to explore alternative strategies tailored to the specific reactivity of this molecule. peptide.com

An important area of investigation is the development of orthogonal protecting group strategies. jocpr.com This would involve using protecting groups for the pyrrolidine nitrogen that are removable under conditions that leave the bromoethyl moiety and other functional groups intact, or vice versa. This allows for sequential, selective reactions at different sites within the molecule. For example, an acid-labile Boc group on the nitrogen could be removed while a base-labile Fmoc group elsewhere in the molecule remains, enabling site-specific modification. ub.eduresearchgate.net

Furthermore, research into more "cleavable" or traceless protecting groups could streamline synthesis by minimizing the number of steps. Groups that can be removed under very mild conditions (e.g., photolytically or enzymatically) or that reveal a new functional group upon cleavage would be highly valuable.

| Protecting Group | Cleavage Condition | Key Features & Research Avenues |

| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA) | Standard, robust. Research needed for milder, selective deprotection in the presence of other acid-sensitive groups. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Orthogonal to Boc. Exploration of alternative, non-nucleophilic bases to avoid side reactions with the alkyl bromide. jku.at |

| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Fluoride (B91410) source (e.g., TBAF) | Offers unique orthogonality. Research into its stability under various coupling and substitution conditions. |

| Nsc (2-(4-nitrophenyl)sulfonylethoxycarbonyl) | Mild base | Cleaved under similar conditions to Fmoc but can offer different solubility and reactivity profiles. researchgate.net |

| Photolabile groups (e.g., Nvoc) | UV Light | Allows for spatial and temporal control of deprotection, useful in solid-phase synthesis or material science applications. |

Integration into Flow Chemistry Methodologies for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production is a significant challenge in chemical manufacturing. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety, higher reproducibility, and the potential for straightforward scalability. durham.ac.ukresearchgate.net

Applying flow chemistry to the synthesis and derivatization of this compound is a promising avenue for future research. rsc.org For example, the synthesis of this compound, which may involve hazardous reagents or exothermic steps, could be made significantly safer in a continuous-flow reactor where small volumes are reacted at any given time and temperature can be precisely controlled. nih.gov Subsequent derivatization reactions, such as N-alkylation or substitution of the bromide, could also be performed in-flow, potentially telescoped into a multi-step sequence without isolating intermediates. durham.ac.uk

Future work could focus on:

Developing a continuous-flow process for the synthesis of this compound itself.

Designing integrated multi-step flow systems for the synthesis of complex molecules starting from this building block. durham.ac.uk

Utilizing packed-bed reactors with immobilized catalysts or reagents to simplify purification and enable catalyst recycling.

Implementing in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and optimization.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Scalability | Difficult; requires re-optimization for larger vessels. | Straightforward; achieved by running the system for longer ("sizing up") or in parallel ("numbering up"). nih.govresearchgate.net |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volume and superior heat exchange. |

| Heat Transfer | Inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. |

| Reaction Time | Often longer, includes heating/cooling of large volumes. | Typically much shorter residence times are required. |

| Reproducibility | Can vary between batches. | High, due to precise control over parameters like temperature, pressure, and stoichiometry. |

Investigations into its Potential in Material Science Beyond Ligand Formation

The utility of this compound has been predominantly as a building block in the synthesis of discrete molecules, often as ligands for catalysts or as precursors to biologically active compounds. However, its bifunctional nature makes it an attractive monomer or functionalizing agent for the development of new materials.

One unexplored area is its use in creating novel polymers and functional materials. The pyrrolidine nitrogen can be quaternized to form a pyrrolidinium (B1226570) cation, a common component of ionic liquids. By polymerizing a derivative of this compound, or by grafting it onto an existing polymer backbone, materials with ionic liquid-like properties could be created. Such polymeric ionic liquids could find applications as solid-state electrolytes in batteries, gas separation membranes, or antimicrobial coatings.

The reactive bromoethyl group provides a handle for covalent attachment to surfaces. Future research could explore the modification of materials like silica (B1680970), graphene oxide, or gold nanoparticles with this compound. The resulting pyrrolidine-functionalized surfaces could be used in catalysis, as stationary phases in chromatography, or for sensing applications.

| Material Type | Method of Integration | Potential Application |

| Polymeric Ionic Liquids | Polymerization of vinyl-functionalized pyrrolidinium derivative. | Solid electrolytes, CO₂ capture membranes, ion-exchange resins. |

| Functionalized Surfaces | Grafting onto silica or metal oxide surfaces via the bromoethyl group. | Heterogeneous catalysis, specialized chromatography media. |

| Modified Nanoparticles | Covalent attachment to gold or magnetic nanoparticles. | Targeted drug delivery, biomedical imaging contrast agents. |

| Hydrogels | Use as a cross-linking agent in polymer networks. | Smart materials, controlled-release systems. |

Advanced Mechanistic Studies of its Core Reactivity

A deep understanding of the reaction mechanisms governing the reactivity of this compound is essential for controlling reaction outcomes and designing more efficient synthetic routes. Its structure allows for a competitive interplay between intermolecular reactions (with external nucleophiles/electrophiles) and intramolecular reactions. A key intramolecular pathway is the cyclization of the pyrrolidine nitrogen onto the bromoethyl side chain to form a bicyclic azaspiro[4.4]nonane quaternary ammonium (B1175870) salt.

Advanced mechanistic studies could employ a combination of experimental and computational techniques to probe its reactivity. beilstein-journals.org

Kinetic Studies: Measuring reaction rates under various conditions (temperature, solvent, concentration) can help elucidate the rate-determining steps and distinguish between competing pathways (e.g., Sₙ2 vs. E2 at the bromide).